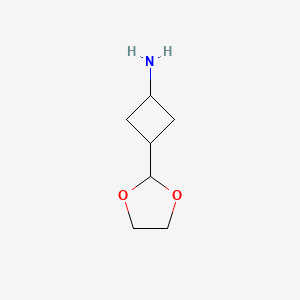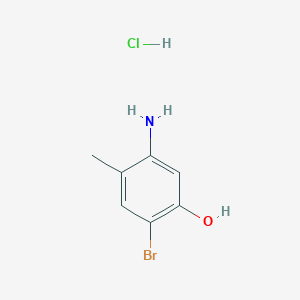
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of fluorinated pyrazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride typically involves the fluorination of pyrazole derivatives. One common method is the use of electrophilic fluorinating agents such as SelectfluorTM in acetonitrile at elevated temperatures (e.g., 90°C) to introduce the fluorine atom into the pyrazole ring . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar electrophilic fluorinating agents. The reaction conditions are carefully controlled to ensure consistent quality and yield. The final product is often purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.
化学反応の分析
Types of Reactions
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or piperidine rings.
Substitution: The fluorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
科学的研究の応用
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
作用機序
The mechanism of action of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.
類似化合物との比較
Similar Compounds
- 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
- 4-(1H-pyrazol-3-yl)piperidine dihydrochloride hydrate
- 4-(4-fluoro-1-phenyl-1H-pyrazol-3-yl)piperidine hydrochloride
Uniqueness
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is unique due to the presence of the fluorine atom in the pyrazole ring, which imparts distinct chemical and biological properties. This fluorinated compound exhibits enhanced stability and reactivity compared to its non-fluorinated counterparts, making it valuable for various applications in research and industry .
特性
分子式 |
C8H14Cl2FN3 |
|---|---|
分子量 |
242.12 g/mol |
IUPAC名 |
4-(4-fluoro-1H-pyrazol-5-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H12FN3.2ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12);2*1H |
InChIキー |
YDGLERUDCCTHKG-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=C(C=NN2)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)



![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)



![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)


![Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13508104.png)

![1-[(1Z)-2-bromoethenyl]-4-fluorobenzene](/img/structure/B13508114.png)
